PRX-08066 maleate
CAS No.: 866206-55-5
Cat. No.: VC1565073
Molecular Formula: C23H21ClFN5O4S
Molecular Weight: 518.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866206-55-5 |
|---|---|
| Molecular Formula | C23H21ClFN5O4S |
| Molecular Weight | 518.0 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
| Standard InChI | InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | RPYIKXHIQXRXEM-BTJKTKAUSA-N |
| Isomeric SMILES | C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O |
| Canonical SMILES | C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Identity
Compound Components
The compound name indicates a salt formation between two distinct chemical entities. The first component, (Z)-but-2-enedioic acid, is commonly known as maleic acid, a dicarboxylic acid with the Z (cis) configuration. The second component, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile, represents the active pharmaceutical ingredient identified in research as PRX-08066 . This component contains several key structural features including a thieno[2,3-d]pyrimidine core with a chloro substituent, a piperidine linker, and a fluorobenzonitrile moiety.
Structural Features
The active component of this compound (PRX-08066) contains a heterocyclic structure with multiple nitrogen atoms that likely contribute to its biological activity. The presence of the fluorine atom on the benzonitrile ring may enhance metabolic stability, while the chloro-substituted thieno[2,3-d]pyrimidine core provides a unique binding profile with target receptors. The piperidine linker serves as a flexible connecting unit that allows the molecule to adopt optimal conformations for receptor interactions.
Chemical Identifiers
The PRX-08066 component has been assigned various identifiers in chemical databases and literature, facilitating its tracking in research and development contexts:
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Number | 866206-54-4 | |
| PubChem CID | 11502243 | |
| CHEMBL ID | CHEMBL513994 | |
| UNII | 82SK298EBU |
Physical and Chemical Properties
Molecular Formula and Weight
The active component (PRX-08066) has been characterized with specific molecular properties that influence its pharmacokinetic behavior:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C19H17ClFN5S | |
| Molecular Weight | Not explicitly stated for the salt form | - |
Pharmacological Properties
Mechanism of Action
The compound functions as a selective antagonist of the 5-HT2B (5-hydroxytryptamine 2B) receptor, representing a first-in-class therapeutic approach for pulmonary hypertension associated with chronic obstructive pulmonary disease (COPD) . Serotonin receptor antagonism at the 5-HT2B subtype has been implicated in reducing pulmonary arterial pressure and vascular resistance, addressing a key pathophysiological mechanism in pulmonary hypertension.
Therapeutic Classification
Based on its pharmacological action and clinical investigation, this compound belongs to the class of serotonin receptor antagonists with specific application in cardiovascular and pulmonary medicine. Its development represents a targeted approach to addressing pulmonary hypertension through modulation of serotonergic signaling pathways involved in vascular tone regulation.
Clinical Research and Development
Clinical Trials
The active component PRX-08066 has undergone significant clinical evaluation, with documented Phase 2a trials investigating its efficacy in treating pulmonary hypertension associated with COPD . The clinical study employed a rigorous methodology:
Efficacy Outcomes
The clinical investigation demonstrated statistically significant therapeutic benefits with defined dosing parameters:
These clinical findings suggest meaningful therapeutic potential for patients with pulmonary hypertension, particularly those with concurrent COPD, a population with limited treatment options.
Therapeutic Applications
Primary Indication
The compound has been specifically developed for the treatment of pulmonary hypertension associated with COPD, addressing an important medical need in this patient population . Pulmonary hypertension represents a serious complication in COPD patients, contributing to increased morbidity and mortality, and current treatment options remain limited.
Mechanism-Based Applications
As a 5-HT2B receptor antagonist, the compound may have potential applications in other conditions where serotonergic signaling plays a pathophysiological role. The selective nature of its receptor targeting suggests possibilities for expanded therapeutic applications beyond pulmonary hypertension.
Current Status and Future Perspectives
Research Directions
The unique pharmacological profile of this compound as a first-in-class 5-HT2B antagonist suggests potential for expanded research in various conditions involving serotonergic dysregulation in the pulmonary vasculature. Further investigation may explore optimal dosing regimens, long-term safety profiles, and efficacy in various patient subgroups.
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